

A Comparative Guide to the Synthesis of 1-(Carboxymethyl)cyclohexane-1-carboxylic Acid

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Compound of Interest

Compound Name: *1-Carboxycyclohexaneacetic acid*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of prominent synthetic routes to 1-(carboxymethyl)cyclohexane-1-carboxylic acid, a crucial building block in pharmaceutical and materials science. The following sections present objective comparisons of reaction pathways, supported by experimental data and detailed methodologies, to aid researchers in selecting the most suitable synthesis for their specific needs.

Introduction

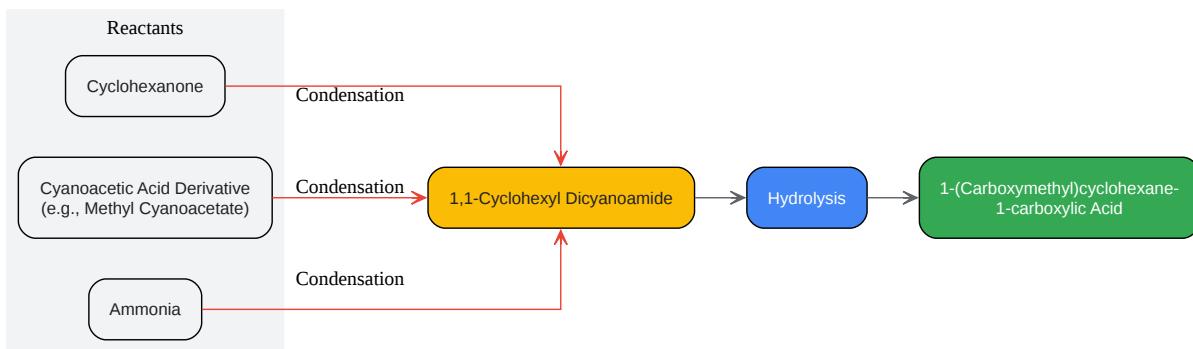
1-(Carboxymethyl)cyclohexane-1-carboxylic acid, also known as 1,1-cyclohexanediacetic acid, is a dicarboxylic acid of significant interest due to its unique structural scaffold. Its applications range from the synthesis of anticonvulsant drugs, such as gabapentin, to the development of novel polymers and materials. The efficient synthesis of this compound is therefore of critical importance. This guide explores and contrasts different methodologies for its preparation, focusing on reaction efficiency, reagent accessibility, and overall yield.

Synthetic Route 1: From Cyclohexanone via Dicyanoamide Intermediate followed by Acid Hydrolysis

This widely utilized approach commences with the condensation of cyclohexanone with a cyanoacetate derivative and ammonia, leading to a dicyanoamide intermediate. This

intermediate is subsequently hydrolyzed under acidic conditions to yield the target diacid. Variations in the hydrolysis step significantly impact the overall efficiency and environmental footprint of the synthesis.

Logical Workflow for Synthetic Route 1



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Caption: Workflow for the synthesis of 1-(carboxymethyl)cyclohexane-1-carboxylic acid starting from cyclohexanone.

Comparison of Hydrolysis Methods

Parameter	Method A: Concentrated Sulfuric Acid Hydrolysis	Method B: Dilute Sulfuric Acid in High-Temperature Liquid Water
Starting Material	1,1-Cyclohexyl Dicyanoamide	I,I- Cyclohexanediacetimide, α,α' -dicyano-compd
Hydrolysis Reagent	Concentrated Sulfuric Acid	15% Sulfuric Acid
Solvent	Water	High-Temperature Liquid Water (HTLW)
Reaction Temperature	160°C, then 180-185°C	220°C
Reaction Time	Not specified for hydrolysis, 30 min at 180-185°C	Not specified
Yield of Final Product	~79.5% (from dicyanoamide)	88.31%
Overall Yield	~74.5% (from cyclohexanone)	Not specified
Reference	[1]	[2]

Experimental Protocols

Method A: Concentrated Sulfuric Acid Hydrolysis[\[1\]](#)

- Synthesis of 1,1-Cyclohexyl Dicyanoamide: In a reaction vessel, add 140 mL of ethanol and introduce 10.5 g of ammonia under cooling and stirring. After cooling, add 51.5 g of ethyl cyanoacetate at -10°C. The reaction temperature will rise to approximately -7°C; cool it back to -10°C. Add 25 g of cyclohexanone dropwise, ensuring the temperature does not exceed -6°C. After the addition is complete (around 40 minutes), stir for an additional 30 minutes at -10°C. The reaction mixture is then incubated at -10°C for 24 hours, 0 ± 5°C for 12 hours, and at room temperature (25°C) for 12 hours. The resulting 1,1-cyclohexyl dicyanoamide is collected by suction filtration. This step yields approximately 93.68% of the intermediate.
- Hydrolysis: In a separate reaction vessel, add 82 mL of water and slowly add 115 mL of concentrated sulfuric acid. Heat the solution to 160°C. Slowly add 59.2 g of the 1,1-cyclohexyl dicyanoamide powder obtained in the previous step. After the reaction is

complete, maintain the temperature at 180-185°C for 30 minutes. Cool the mixture and pour it into cold water with stirring. Cool to 30°C and collect the crude product by suction filtration.

- **Purification:** Dissolve the crude product in 100 g of 10% sodium hydroxide solution and decolorize with activated carbon. After suction filtration, the mother liquor is acidified with hydrochloric acid to induce crystallization. The final product, 1,1-cyclohexanediacetic acid, is obtained by suction filtration. The yield for this step is approximately 79.54%, resulting in a total yield of about 74.51%.

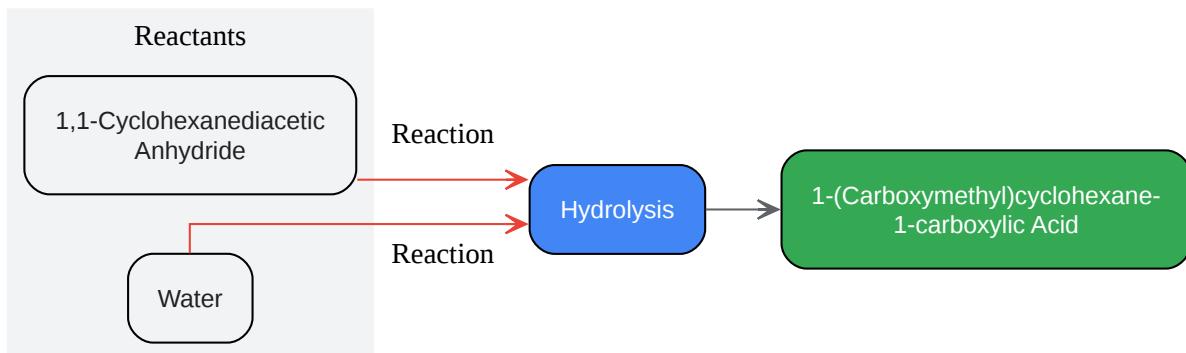
Method B: Dilute Sulfuric Acid in High-Temperature Liquid Water[2]

- **Hydrolysis:** The hydrolysis of 1,1-cyclohexanediacetimide, α,α' -dicyano-compd is carried out in high-temperature liquid water (HTLW). The reaction is performed at a temperature of 220°C with a sulfuric acid concentration of 15% and an initial mass concentration of the starting material at 0.05 g/mL. This method is reported to achieve a yield of 88.31% for the hydrolysis step. This process is highlighted as a greener alternative to the use of concentrated sulfuric acid.

Synthetic Route 2: From 1,1-Cyclohexanediacetic Anhydride

Another potential pathway to 1-(carboxymethyl)cyclohexane-1-carboxylic acid is through the hydrolysis of its corresponding anhydride. While detailed experimental protocols for the direct hydrolysis to the diacid are not extensively reported in the provided search results, this route is chemically plausible and is often an intermediary step in the synthesis of related derivatives like the monoamide.

Logical Workflow for Synthetic Route 2



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References

- 1. CN101475466B - Preparation method of 1,1-cyclohexanedicetic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
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